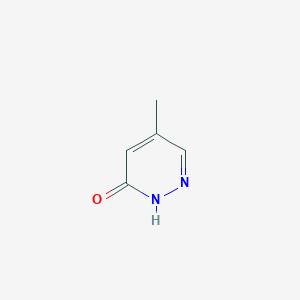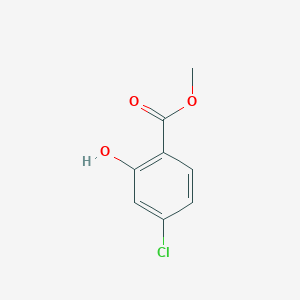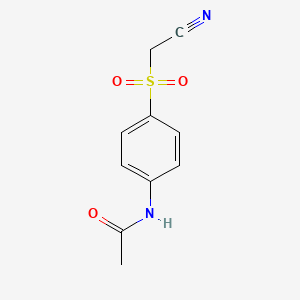
4-Chloro-7,8-diméthoxyquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7,8-dimethoxyquinoline: is an organic compound with the molecular formula C11H10ClNO2 . It is a derivative of quinoline, characterized by the presence of chloro and methoxy functional groups. This compound is commonly used as a building block in the synthesis of various biologically active molecules, including antimalarial and anticancer agents .
Applications De Recherche Scientifique
4-Chloro-7,8-dimethoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Biochemical Pathways
, quinoline derivatives are known to interfere with various enzymatic processes and pathways. These compounds can obstruct distinct enzymatic processes and pathways intricately linked to various afflictions .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-7,8-dimethoxyquinoline typically involves the following steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.
Chlorination: Finally, chlorination of the hydroxy compound produces 4-Chloro-7,8-dimethoxyquinoline.
Industrial Production Methods: In industrial settings, the synthesis of 4-Chloro-7,8-dimethoxyquinoline is scaled up using similar steps but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7,8-dimethoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other suitable catalysts.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Oxidation Products: Oxidized derivatives of the quinoline ring.
Reduction Products: Reduced forms of the quinoline ring.
Comparaison Avec Des Composés Similaires
- 4-Chloro-6,7-dimethoxyquinoline
- 4,7-Dichloroquinoline
- 6,7-Dimethyl-4-hydroxyquinoline
Comparison: 4-Chloro-7,8-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activitiesThe presence of methoxy groups at the 7 and 8 positions, as opposed to the 6 and 7 positions, can significantly alter its chemical behavior and interaction with biological targets .
Propriétés
IUPAC Name |
4-chloro-7,8-dimethoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILQDBAXEWYDIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CC(=C2C=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321823 |
Source


|
| Record name | 4-chloro-7,8-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99878-79-2 |
Source


|
| Record name | 4-Chloro-7,8-dimethoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99878-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-7,8-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
![2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid](/img/structure/B1296370.png)
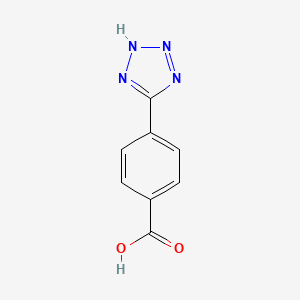
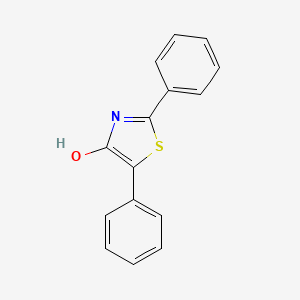
![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)

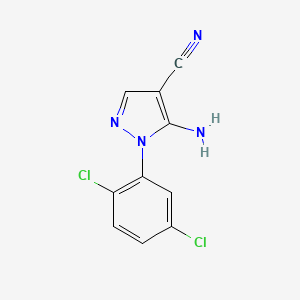
![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)
